

# Odevixibat's Safety Profile in Cholestasis Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for cholestatic liver diseases is evolving, with novel targeted treatments offering new hope for patients. **Odevixibat** (Bylvay®), a selective ileal bile acid transporter (IBAT) inhibitor, represents a significant advancement in this area.[1] This guide provides a comprehensive comparison of the safety profile of **odevixibat** with other established and emerging treatments for cholestasis, supported by data from pivotal clinical trials.

## **Comparative Safety Profile of Cholestasis Treatments**

The following table summarizes the reported adverse events from clinical trials of **odevixibat** and other prominent cholestasis treatments. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.



Treatment	Mechanism of Action	Common Adverse Events (>5% incidence)	Serious Adverse Events
Odevixibat	lleal Bile Acid Transporter (IBAT) Inhibitor	Diarrhea, Abdominal pain, Vomiting, Hepatomegaly, Elevated liver enzymes, Soft feces, Hemorrhagic diarrhea[1][2][3][4]	Drug-related serious treatment-emergent adverse events have been reported, though infrequent.[3][4] One patient withdrew from a clinical trial due to persistent diarrhea.[2]
Maralixibat	Ileal Bile Acid Transporter (IBAT) Inhibitor	Diarrhea, Abdominal pain, Vomiting, Fatsoluble vitamin deficiency, Increased transaminases, Bone fractures[5][6]	Serious treatment- emergent adverse events have been reported, with some leading to study drug discontinuation.[6]
Ursodeoxycholic Acid (UDCA)	Bile Acid Replacement	Generally well-tolerated. Mild and transient gastrointestinal symptoms (e.g., diarrhea) may occur. [7][8]	Serious adverse events are rare.[7][8]
Cholestyramine	Bile Acid Sequestrant	Constipation, Abdominal discomfort/pain, Bloating, Gas, Nausea, Vomiting, Diarrhea[9][10][11]	Intestinal obstruction (rare), Hyperchloremic metabolic acidosis (in patients with renal insufficiency)[11][12]
Rifampicin	Pregnane X Receptor (PXR) Agonist	Nausea, Vomiting, Orange discoloration of body fluids, Loss of appetite.[13]	Hepatotoxicity (dosedependent), Hypersensitivity reactions (e.g., urticaria,



			thrombocytopenia), Renal failure (rare)[8]
Naltrexone	Opioid Receptor Antagonist	Nausea, Dizziness, Abdominal cramps, Opioid withdrawal-like symptoms (transient)	Severe withdrawal symptoms (rare, leading to discontinuation in
		[3][14]	some cases)[14]

## **Key Experimental Protocols**

Understanding the methodologies behind the clinical trials is crucial for interpreting the safety data. Below are summaries of the protocols for key studies of **odevixibat** and a comparator, maralixibat.

# Odevixibat: PEDFIC 1 & 2 Trials (Progressive Familial Intrahepatic Cholestasis)

- Study Design: PEDFIC 1 was a 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[6][15] PEDFIC 2 is an ongoing, long-term, open-label extension study.[16][17]
- Patient Population: Pediatric patients (aged 6 months to 18 years) with genetically confirmed
   PFIC type 1 or 2, a history of significant pruritus, and elevated serum bile acids.[6][18]
- Intervention: Patients in PEDFIC 1 were randomized to receive oral odevixibat (40 μg/kg/day or 120 μg/kg/day) or placebo once daily.[6][19] In PEDFIC 2, all patients receive odevixibat.[16]
- Primary Endpoints:
  - US: Proportion of positive pruritus assessments (a drop of ≥1 point on a 0-4 scale).[19]
  - EU: Proportion of patients with a serum bile acid response (≥70% reduction or reaching
     ≤70 µmol/L).[19]
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the studies.[4]



#### **Odevixibat: ASSERT Trial (Alagille Syndrome)**

- Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[20][21]
- Patient Population: Patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.[20][21]
- Intervention: Patients were randomly assigned (2:1) to receive oral odevixibat (120 μg/kg per day) or placebo for 24 weeks.[20][21]
- Primary Efficacy Endpoint: Change in caregiver-reported scratching score from baseline.[20]
   [21]
- Safety Assessments: Comprehensive monitoring of adverse events, laboratory values, and other safety parameters.[20][21]

# Maralixibat: MARCH-PFIC Trial (Progressive Familial Intrahepatic Cholestasis)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.
- Patient Population: Participants aged 1-17 years with PFIC and persistent pruritus.
- Intervention: Patients were randomly assigned (1:1) to receive oral maralixibat or placebo twice daily for 26 weeks. The maralixibat dose was escalated.
- Primary Endpoint: Mean change in the average morning ltch-Reported Outcome (Observer) severity score.
- Safety Assessments: Evaluation of treatment-emergent adverse events, serious adverse events, and other safety measures.

# Signaling Pathway and Experimental Workflow Mechanism of Action of Odevixibat and Enterohepatic Circulation

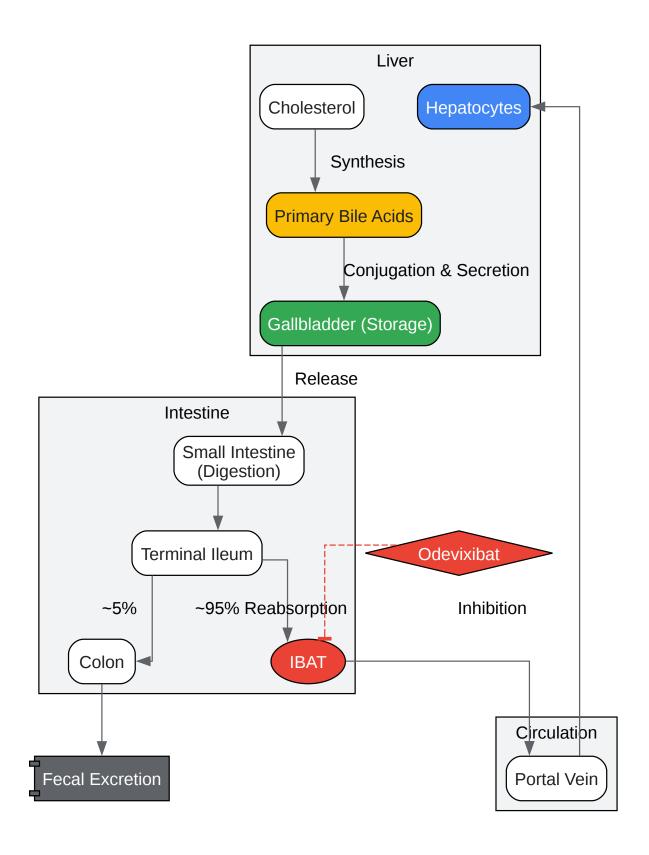






**Odevixibat** exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), a key protein responsible for the reabsorption of bile acids in the terminal ileum.[1] This disruption of the enterohepatic circulation leads to increased fecal excretion of bile acids, thereby reducing the overall bile acid pool and alleviating cholestatic symptoms like pruritus.





Click to download full resolution via product page



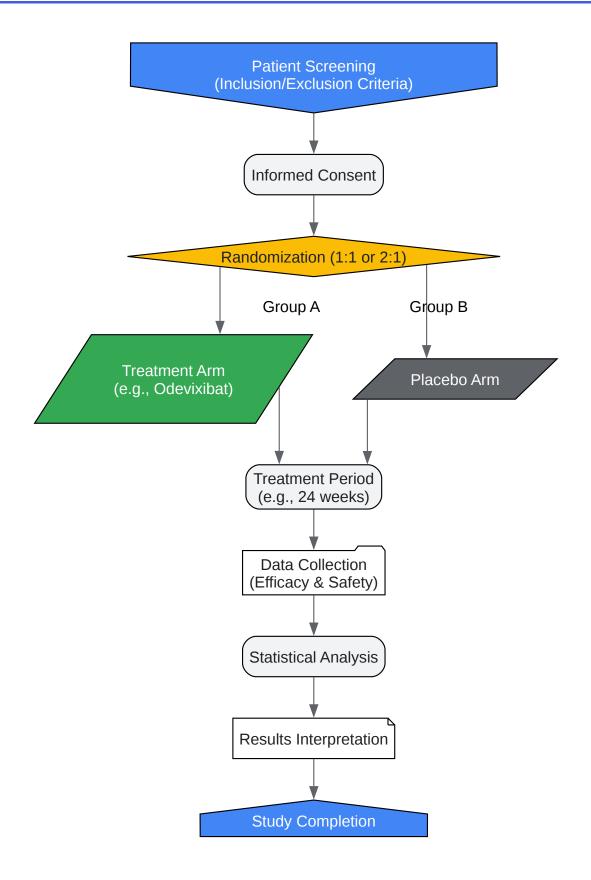


Caption: Enterohepatic circulation of bile acids and the inhibitory action of **Odevixibat** on the ileal bile acid transporter (IBAT).

### **Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, double-blind, placebocontrolled clinical trial, such as those conducted for **odevixibat** and maralixibat.





Click to download full resolution via product page



Caption: A generalized workflow of a randomized, placebo-controlled clinical trial for cholestasis treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. jwatch.org [jwatch.org]
- 4. L3 Effects on serum bile acids, pruritus, and safety with up to 72 weeks of odevixibat treatment: pooled data from the PEDFIC 1 and PEDFIC 2 studies in children with progressive familial intrahepatic cholestasis | Frontline Gastroenterology [fg.bmj.com]
- 5. Livmarli (maralixibat) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]
- 6. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oral naltrexone on pruritus in cholestatic patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid in the treatment of cholestasis of pregnancy: a randomized, double-blind study controlled with placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic Acid And Cholestasis Of Pregnancy | Clinical Research Trial Listing [centerwatch.com]
- 10. Indirect Comparison of Maralixibat and Odevixibat for the Treatment of Progressive Familial Intrahepatic Cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medjournal360.com [medjournal360.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]



- 16. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Albireo Phase 3 Trial Meets Both Primary Endpoints for Odevixibat in PFIC BioSpace [biospace.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Odevixibat's Safety Profile in Cholestasis Treatment: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#comparing-odevixibat-s-safety-profile-with-other-cholestasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com